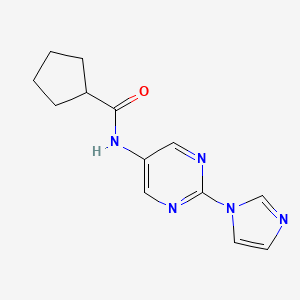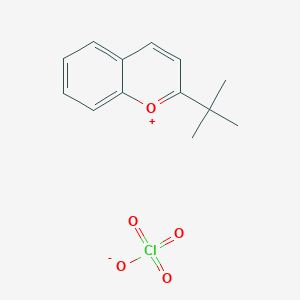
2-(Tert-butyl)chromenylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)chromenylium perchlorate is a chemical compound with the molecular formula C15H17ClO8 It is known for its unique structure, which includes a chromenylium core substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)chromenylium perchlorate typically involves the reaction of chromenylium derivatives with tert-butyl groups under controlled conditions. One common method includes the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions to introduce the tert-butyl group into the chromenylium structure. The reaction conditions often require the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)chromenylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the chromenylium core to a more reduced form, potentially leading to new derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., perchloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a range of functionalized chromenylium compounds.
Scientific Research Applications
2-(Tert-butyl)chromenylium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing various chromenylium derivatives, which are studied for their unique chemical properties.
Biology: The compound’s reactivity and stability make it a useful tool in biological assays and studies involving chromenylium-based molecules.
Medicine: Research into the potential therapeutic applications of chromenylium derivatives includes exploring their use as drug candidates for various diseases.
Industry: The compound’s stability and reactivity are leveraged in industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)chromenylium perchlorate involves its interaction with molecular targets through its chromenylium core. The tert-butyl group influences the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action include electron transfer processes and interactions with specific molecular targets, which can lead to changes in the compound’s chemical state and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butyl)chromenylium chloride
- 2-(Tert-butyl)chromenylium bromide
- 2-(Tert-butyl)chromenylium iodide
Uniqueness
2-(Tert-butyl)chromenylium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to other halide derivatives. The perchlorate anion enhances the compound’s stability and reactivity, making it particularly useful in specific applications where these properties are desired.
Properties
IUPAC Name |
2-tert-butylchromenylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15O.ClHO4/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVCXODCZBQHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[O+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
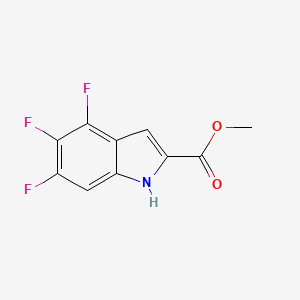
![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)
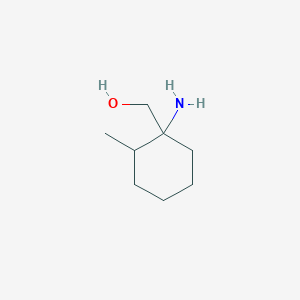
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)
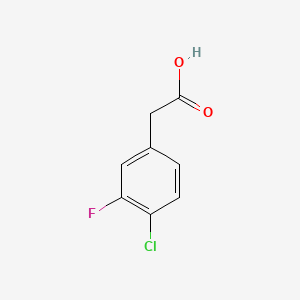
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775631.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)
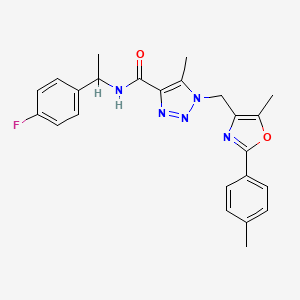
![1-methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2775638.png)
